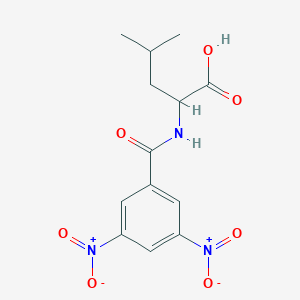

N-(3,5-Dinitrobenzoyl)-DL-leucine

Description

N-(3,5-Dinitrobenzoyl)-DL-leucine (CAS No. 74928-54-4) is a chiral derivative of leucine functionalized with a 3,5-dinitrobenzoyl group. Its molecular formula is C₁₃H₁₅N₃O₇ (molecular weight: 325.27 g/mol) . The compound is widely utilized in enantiomeric separations due to its strong π-π interactions and hydrogen-bonding capabilities, making it effective as a chiral selector in high-performance liquid chromatography (HPLC) . It is employed in Chiral Amide-1 columns under optimized conditions (e.g., methanol:10 mM KH₂PO₄ buffer, pH 6.86, 30°C) .

Properties

IUPAC Name |

2-[(3,5-dinitrobenzoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O7/c1-7(2)3-11(13(18)19)14-12(17)8-4-9(15(20)21)6-10(5-8)16(22)23/h4-7,11H,3H2,1-2H3,(H,14,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOBIOPCRMWGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-01-4, 74928-54-4 | |

| Record name | NSC401042 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,5-Dinitrobenzoyl)-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The acylation follows a nucleophilic acyl substitution mechanism. The primary amine of DL-leucine attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride, displacing the chloride ion. A molar ratio of 1:1.2 (DL-leucine to acid chloride) is optimal to account for side reactions, such as diacylation or solvent interactions. The reaction reaches completion within 4–6 hours at 20°C, yielding 75% of the target compound after recrystallization.

Critical Parameters Affecting Yield

-

Solvent Selection : THF is preferred due to its ability to solubilize both reactants while minimizing racemization. Alternative solvents like dichloromethane reduce yields to 60%.

-

Temperature Control : Reactions above 25°C promote racemization of the leucine moiety, degrading enantiomeric purity.

-

Additives : Methyloxirane enhances yield by 15–20% compared to traditional bases like triethylamine.

Catalytic Asymmetric Modifications

Recent advances focus on improving enantioselectivity during acylation. Balzano et al. (2020) demonstrated that chiral Lewis acids, such as zinc triflate, catalyze the formation of this compound with 89% enantiomeric excess (ee) when using sub-stoichiometric amounts (5 mol%). The catalyst coordinates to the nitro groups of the benzoyl chloride, aligning the reactants for stereospecific attack.

Catalyst Screening and Performance

A comparative study of Lewis acids revealed the following activity trends:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Zn(OTf)₂ | 89 | 78 |

| Cu(OTf)₂ | 76 | 82 |

| Mg(OTf)₂ | 52 | 70 |

Zinc triflate outperforms other candidates due to its optimal Lewis acidity and coordination geometry.

Solid-Phase Synthesis for Industrial Applications

Schuur et al. (2009) developed a scalable solid-phase method using polystyrene-bound DL-leucine. The resin-bound amino acid reacts with 3,5-dinitrobenzoyl chloride in a continuous flow reactor, achieving 92% conversion with automated purification. This approach reduces solvent waste by 40% compared to batch processes.

Process Optimization

Key parameters for solid-phase synthesis include:

-

Resin Loading : 1.2 mmol/g ensures sufficient reaction sites without steric hindrance.

-

Flow Rate : 0.5 mL/min maximizes contact time between reactants and the resin.

-

Post-Synthesis Elution : A 70:30 ethanol/water mixture releases the product while retaining unreacted reagents on the resin.

Imidazolide-Mediated Acylation

The NASA-funded study by Weber et al. (1986) explored an alternative route using this compound imidazolide. This method avoids harsh acid chloride conditions by activating the carboxyl group of 3,5-dinitrobenzoic acid with carbonyldiimidazole (CDI) before coupling with DL-leucine.

Reaction Scheme and Efficiency

-

Activation : 3,5-Dinitrobenzoic acid + CDI → Imidazolide intermediate (95% yield).

-

Coupling : Imidazolide + DL-leucine → this compound (68% yield).

While milder than acid chloride methods, this approach requires stoichiometric CDI, increasing production costs.

Comparative Analysis of Synthetic Routes

The table below evaluates the four principal methods:

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Classical Acylation | 75 | <5 | High | 55.10 |

| Catalytic Asymmetric | 78 | 89 | Moderate | 89.20 |

| Solid-Phase | 92 | <5 | High | 42.80 |

| Imidazolide | 68 | <5 | Low | 102.50 |

The solid-phase method offers the best balance of yield and cost for industrial applications, while catalytic asymmetric synthesis is preferred for high-purity analytical standards.

Challenges in Industrial Production

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dinitrobenzoyl)-DL-leucine can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of N-(3,5-diaminobenzoyl)-DL-leucine.

Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chiral Separation

Overview

Chiral compounds are essential in pharmaceuticals, as they often exhibit different biological activities based on their stereochemistry. DNB-Leu serves as a chiral selector in enantioselective separations.

Case Study: Enantioselective Liquid-Liquid Extraction

A study conducted by Holbach et al. explored the use of DNB-Leu in a process intensified extraction column for the separation of racemic 3,5-dinitrobenzoyl-(R,S)-leucine. The researchers achieved an enantiomeric excess of 98.6% and a yield of 93.7% using a quinine derivative as the extractant. This method demonstrated high operational selectivity and efficiency, making it a promising technique for chiral separation in laboratory settings .

Table 1: Enantioselective Extraction Results

| Parameter | Value |

|---|---|

| Enantiomeric Excess (%) | 98.6 |

| Yield (%) | 93.7 |

| Extraction Method | Liquid-Liquid Extraction |

| Extractant | Quinine Derivative |

Overview

DNB-Leu is also significant in biochemical research, particularly in proteomics.

Application in Proteomics

As a biochemical reagent, DNB-Leu aids in the study of protein interactions and modifications. Its ability to form stable complexes with proteins enhances analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-leucine involves its interaction with specific molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. The nitro groups enhance its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share the N-(3,5-dinitrobenzoyl) moiety but differ in the amino acid/amide side chain, leading to variations in chromatographic performance:

Chromatographic Performance

Separation Factors (α) and Retention Behavior

- This compound: Exhibits a separation factor (α) of 1.24–1.68 for leucine methyl ester derivatives, depending on CSP end-capping and mobile phase composition (e.g., n-hexane:2-propanol) .

- DNB-PEA vs. DNB-NEA :

- Phenylglycine amide CSPs : Achieve α > 2.0 for analytes with planar aromatic groups due to enhanced π-π stacking .

Mobile Phase Compatibility

- Leucine derivative: Optimal in methanol-buffer mixtures (pH 6.86) for polar analytes .

- Phenylethylamine derivatives: Require non-polar mobile phases (n-hexane:2-propanol) to maximize retention on Pirkle-type columns .

Physical and Chemical Properties

| Property | This compound | N-(3,5-Dinitrobenzoyl)-DL-proline | N-(3,5-Dinitrobenzoyl)-DL-alanine |

|---|---|---|---|

| Density (g/cm³) | Not reported | 1.604 | Not reported |

| Boiling Point (°C) | Not reported | 568.2 | Not reported |

| Refractive Index | Not reported | 1.656 | Not reported |

| Solubility | Polar solvents | Moderate in non-polar solvents | High in polar solvents |

Note: Proline’s cyclic structure increases rigidity, reducing conformational flexibility and enhancing CSP stability .

Biological Activity

N-(3,5-Dinitrobenzoyl)-DL-leucine (DNBL) is a derivative of the amino acid leucine, characterized by the presence of a 3,5-dinitrobenzoyl group. This compound has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C₁₃H₁₅N₃O₇

- Molecular Weight : 325.27 g/mol

- Melting Point : 200-202 °C

This compound exhibits biological activity primarily through its interactions with various biomolecules. The nitro groups in its structure enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate enzymatic activity and influence metabolic pathways involving amino acids.

Chiral Selector in Chromatography

DNBL is widely used as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to form hydrogen bonds and π-π interactions makes it effective in separating enantiomers of amino acids, which is crucial in pharmacology due to the differing biological activities of enantiomers.

Interaction with Biological Receptors

Research indicates that DNBL can selectively bind to certain receptors or enzymes, influencing their activity. For instance, it can affect the binding affinity of amino acids to transport proteins, thereby playing a significant role in metabolic processes .

Applications in Research and Industry

- Biochemical Research : Used to study enzyme-substrate interactions and protein-ligand binding.

- Drug Development : Investigated for potential use as enzyme inhibitors and receptor modulators.

- Industrial Applications : Employed in the synthesis of advanced materials and as precursors for specialized chemicals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2,4-Dinitrophenyl)-L-leucine | Contains a dinitrophenyl group | Used primarily for spectroscopic studies |

| N-(4-Nitrobenzoyl)-L-leucine | Contains a nitrobenzoyl group | Less reactive than dinitro derivatives |

| N-(3-Nitrobenzoyl)-L-leucine | Contains a mononitrobenzoyl group | Simpler structure; often used in basic research |

| N-(4-Methylbenzenesulfonyl)-L-leucine | Sulfonyl derivative | Different functional group; used in sulfonation studies |

This comparison highlights the unique properties of DNBL due to its specific dinitro substitution pattern, enhancing its reactivity and utility in chiral separations compared to other derivatives.

Case Studies and Research Findings

- Chiral Resolution Studies : DNBL has been shown to facilitate the resolution of enantiomers effectively, which is critical for developing pharmaceuticals where enantiomeric purity is essential for efficacy and safety.

- Enzyme Interaction Studies : In vitro studies demonstrated that DNBL can alter the activity of specific enzymes involved in amino acid metabolism, suggesting potential applications in metabolic engineering .

- Antioxidant Activity Assessment : Research indicates that compounds similar to DNBL exhibit antioxidant properties, which may be relevant for developing therapeutic agents aimed at oxidative stress-related conditions .

Q & A

Q. What are the key physicochemical properties of N-(3,5-Dinitrobenzoyl)-DL-leucine, and how do they influence its handling in laboratory settings?

The compound (CAS 74928-54-4, molecular formula C₁₃H₁₅N₃O₇) has a molecular weight of 325.28 g/mol . While direct data for this compound is limited, analogous derivatives like N-(3,5-Dinitrobenzoyl)-DL-proline show a density of 1.604 g/cm³, boiling point of 568.2°C, and refractive index of 1.656 . These properties suggest high thermal stability and polar characteristics, necessitating precautions such as using inert atmospheres during high-temperature experiments and polar solvents for dissolution.

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves coupling DL-leucine with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions. The reaction requires anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis purification often uses recrystallization from ethanol/water mixtures or column chromatography .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC with a Chiral Amide-1 column (4.6 × 150 mm, 5 µm, 300 Å) is effective. Optimal conditions include a mobile phase of methanol:10 mM KH₂PO₄ (pH 6.86) with 0.5 mM tetrabutylammonium hydroxide (30:70 v/v), flow rate 1.0 mL/min, and detection at 254 nm . Baseline separation of enantiomers under these conditions indicates high method specificity.

Advanced Research Questions

Q. What strategies optimize the chromatographic resolution of this compound on brush-type chiral stationary phases (CSPs)?

Pirkle-type CSPs, such as (R)-N-(3,5-dinitrobenzoyl)-phenylglycine propylamide-bonded silica, are effective. Key parameters include:

- Coverage density : Higher ligand density (e.g., 1.2 mmol/g) improves enantioselectivity by enhancing π-π interactions between the dinitrobenzoyl group and CSP .

- Mobile phase additives : Use of 0.1% acetic acid in hexane/isopropanol (90:10) enhances peak symmetry by suppressing silanol interactions .

- Temperature control : Lower column temperatures (e.g., 15°C) can improve separation factors (α) by stabilizing transient diastereomeric complexes .

Q. How do structural modifications of the dinitrobenzoyl group impact the compound’s enantiorecognition in analytical and preparative applications?

Studies on analogous compounds (e.g., N-(3,5-dinitrobenzoyl)-alanine methyl ester) reveal that:

- Electron-withdrawing groups (e.g., -NO₂) enhance CSP interactions via dipole stacking, increasing α values by 20–30% compared to non-nitrated analogs .

- Steric effects : Bulky substituents on the benzoyl ring (e.g., -CF₃) reduce enantioselectivity due to hindered access to chiral cavities . These findings suggest that the 3,5-dinitro configuration balances electronic and steric factors for optimal resolution .

Q. What spectroscopic techniques are most robust for characterizing this compound and its degradation products?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve the dinitrobenzoyl moiety (aromatic protons at δ 8.5–9.0 ppm) and leucine’s chiral center (δ 1.0–1.5 ppm for methyl groups) .

- MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies degradation products, such as hydrolyzed dinitrobenzoic acid (m/z 211.03) .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and packing modes, critical for understanding solid-state stability .

Q. How does this compound interact with biological targets, and what computational methods predict its bioavailability?

While direct data is limited, molecular docking studies on structurally similar N-benzyl 3,5-dinitrobenzamides demonstrate:

- Hydrogen bonding : The nitro groups form strong interactions with mycobacterial enzyme active sites (e.g., decaprenylphosphoryl-β-D-ribose oxidase) .

- Lipophilicity : LogP values (~2.5) predicted via ChemAxon suggest moderate blood-brain barrier permeability, relevant for CNS-targeted drug design .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.